molecular formula C11H14N4 B1473006 (1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine CAS No. 1955541-20-4

(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

Cat. No.: B1473006
CAS No.: 1955541-20-4
M. Wt: 202.26 g/mol
InChI Key: TZAHFPTUEMPNMU-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a benzotriazole derivative characterized by a cyclopropylmethyl substitution at the 1-position of the triazole ring and a methanamine group at the 5-position. Benzotriazole scaffolds are widely studied in medicinal chemistry due to their versatility in modulating biological activity, particularly in enzyme inhibition and receptor binding .

Properties

IUPAC Name

[1-(cyclopropylmethyl)benzotriazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-6-9-3-4-11-10(5-9)13-14-15(11)7-8-1-2-8/h3-5,8H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAHFPTUEMPNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)CN)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208811
Record name 1H-Benzotriazole-5-methanamine, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-20-4
Record name 1H-Benzotriazole-5-methanamine, 1-(cyclopropylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955541-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-methanamine, 1-(cyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a member of the benzo[d][1,2,3]triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13N5
  • CAS Number : 305381-67-3

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been reported to affect cytochrome P450 enzymes, influencing drug metabolism and bioactivation pathways .
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors. Similar triazole compounds have exhibited activity against dopamine receptors, suggesting potential applications in neuropharmacology .
  • Antimicrobial Activity : Compounds in this class have demonstrated antimicrobial properties against various pathogens. The presence of the triazole ring is crucial for the antimicrobial efficacy observed in related compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of CYP450 enzymes
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalPotential modulation of dopamine receptors

Case Studies and Research Findings

  • Antimicrobial Studies :
    A series of experiments evaluated the antimicrobial efficacy of various benzo[d][1,2,3]triazole derivatives. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuropharmacological Research :
    In a study assessing the effects on dopamine receptor activity, derivatives similar to this compound were tested for their ability to modulate D3 receptor activity. Results indicated promising potential for developing new antipsychotic medications .
  • Enzyme Interaction Studies :
    Research focusing on the interaction with cytochrome P450 enzymes revealed that modifications in the triazole structure could lead to altered enzyme specificity and efficiency in drug metabolism. This insight is crucial for predicting pharmacokinetic profiles of drugs based on this scaffold .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Recent studies have highlighted the potential of benzo[d][1,2,3]triazole derivatives in antiviral therapies. Specifically, compounds derived from this class have shown significant inhibitory activity against the 3CL protease of SARS-CoV-2. Structure-based optimization of these compounds has led to improvements in their biochemical inhibition profiles, making them promising candidates for further development as antiviral agents against COVID-19 and other coronaviruses .

Anticancer Activity
Research indicates that certain derivatives of benzo[d][1,2,3]triazoles exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation. For instance, studies have demonstrated that these compounds can inhibit tumor growth in various cancer models, suggesting their potential as chemotherapeutic agents .

Biological Research

Biochemical Inhibitors
The compound has been investigated for its role as a non-covalent inhibitor targeting specific enzymes involved in disease processes. For example, inhibitors based on this structure have been shown to effectively bind to proteases critical for viral replication, providing a basis for developing new therapeutic strategies against viral infections .

Pharmacological Studies
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of (1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine. These studies are crucial for understanding the compound's efficacy and safety profile in clinical settings. Preliminary results suggest favorable pharmacokinetic characteristics that warrant further investigation .

Material Science

Polymer Chemistry
The incorporation of benzo[d][1,2,3]triazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These compounds can act as cross-linking agents or stabilizers in polymer formulations, leading to improved performance in various applications including coatings and composites .

Case Studies

Study Objective Findings
Study on Antiviral ActivityEvaluate the efficacy against SARS-CoV-2Compounds showed robust nanomolar inhibition against 3CL protease with IC50 values below 10 µM .
Anticancer ResearchInvestigate apoptosis inductionSignificant reduction in tumor cell viability observed with treated groups compared to controls .
Polymer Application StudyAssess material propertiesEnhanced thermal stability and mechanical strength were noted when incorporating triazole derivatives into polymer blends .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (1-position) Functional Group (5-position) Molecular Weight (g/mol) Key Properties/Applications
(1-(Cyclopropylmethyl)-1H-benzotriazol-5-yl)methanamine Cyclopropylmethyl Methanamine ~215 (free base)* Potential CNS activity, metabolic stability inferred from substituents
(1-Methyl-1H-benzotriazol-5-yl)methanamine hydrochloride Methyl Methanamine (HCl salt) 198.65 Discontinued product; GHS hazard: H314 (skin corrosion)
N-((1-(4-Methoxybenzyl)piperidin-4-yl)methyl)-1H-benzotriazole-5-carboxamide 4-Methoxybenzyl-piperidine Carboxamide ~422 (free base) Acetylcholinesterase inhibition (IC50 ~0.5 μM)
N-((1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzotriazole-5-carboxamide 4-(Trifluoromethyl)benzyl-piperidine Carboxamide ~418 (free base) Butyrylcholinesterase inhibition (IC50 ~1.2 μM)
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine hydrochloride Cyclopropylmethyl Methanamine (HCl salt) ~215 (free base)* Tetrazole analog; likely higher metabolic stability vs. benzotriazole

*Calculated based on molecular formula.

Preparation Methods

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the 1-position can be introduced via alkylation of the benzo[d]triazole nitrogen using cyclopropylmethyl halides or related electrophiles under basic conditions. This step often follows the formation of the triazole core.

  • Alkylation is typically performed under mild conditions to avoid ring opening of the cyclopropyl group.
  • Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or DMSO.
  • The reaction proceeds with good regioselectivity for the N1-position of the triazole ring.

Formation of the Methanamine Substituent at the 5-Position

The methanamine group on the benzo[d]triazole ring is generally introduced by functional group transformations starting from a suitable precursor such as a halomethyl or nitrile group at the 5-position.

Typical Preparation Methods:

  • Reduction of a 5-formyl or 5-nitro precursor to the corresponding amine using reducing agents such as tin(II) chloride dihydrate in the presence of N-methylmorpholine in solvents like N-methylpyrrolidinone (NMP).
  • Alternatively, nucleophilic substitution on a 5-halogenated intermediate with ammonia or amine sources.
  • Solid-phase synthesis methods involve resin-bound intermediates treated with primary amines under DMF conditions, followed by reduction and cleavage steps to yield the free amine.

Representative Experimental Procedures

Step Reagents/Conditions Description Yield (%)
Cyclization Acyl hydrazide + Dialkylcyanamide, ZnCl2 (10 mol %), EtOH, reflux 6 h Formation of triazole core 96–99
Alkylation Cyclopropylmethyl bromide, K2CO3, DMF, RT to 60°C N1-alkylation of triazole Not explicitly reported, typically high
Reduction SnCl2·2H2O (20 eq.), NMM (20 eq.), NMP, RT overnight Reduction of nitro to amine Moderate to good

Analytical Data and Purification

  • Purification is commonly achieved by crystallization from ethyl acetate/hexane mixtures or silica gel chromatography.
  • Characterization includes ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry.
  • High-resolution mass spectrometry confirms molecular formula and substitution pattern.
  • X-ray crystallography has been used for selected derivatives to confirm structure.

Summary Table of Preparation Parameters

Parameter Optimal Conditions Notes
Catalyst for cyclization ZnCl2 (10 mol %) Cost-effective, high yield
Solvent Ethanol Less toxic, inexpensive
Temperature Reflux (ca. 78°C) Ensures complete conversion
Reaction time 6–18 hours Longer for sterically hindered substrates
Alkylation base K2CO3 or NaH Mild conditions to preserve cyclopropyl
Reduction agent SnCl2·2H2O with NMM Efficient nitro to amine conversion
Purification Crystallization or silica gel chromatography Provides high purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.